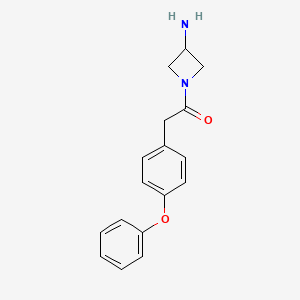

1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE

Description

1-(3-AminOazetidin-1-Yl)-2-(4-Phenoxyphenyl)Ethanone is a synthetic organic compound featuring a 3-aminoazetidine ring linked to a 4-phenoxyphenyl-substituted ethanone moiety. Azetidine, a four-membered saturated heterocycle, introduces conformational rigidity and ring strain, which can enhance binding affinity in pharmacological contexts .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-14-11-19(12-14)17(20)10-13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,14H,10-12,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIOIWHCCPMWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738651 | |

| Record name | 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920320-59-8 | |

| Record name | 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone, also known as a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.26 g/mol. The structure features an azetidine ring substituted with an amino group and a phenoxyphenyl group, which is crucial for its biological activity.

Research has indicated that compounds with similar structures can influence various biological pathways, particularly those involved in enzyme inhibition and receptor modulation. For instance, derivatives have shown activity against acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism, making them potential agents for treating metabolic disorders .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of azetidine derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the phenoxy group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Anti-inflammatory Properties

The anti-inflammatory effects of azetidine derivatives have been documented in various models. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to metabolic diseases. For example, it has been identified as a dual modulator of ACC and peroxisome proliferator-activated receptors (PPARs), which are critical targets for managing obesity and dyslipidemia .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azetidine and Aryl Substituents

Key Observations:

- Substituent Effects: The 4-phenoxyphenyl group in the target compound likely enhances lipophilicity and binding interactions compared to simpler analogs like 1-(3-aminoazetidin-1-yl)ethanone . Chlorophenyl () and dichloroacetyl () substituents may increase reactivity or toxicity, as seen in the latter’s intraperitoneal toxicity (LD50: 250 mg/kg) .

- Toxicity Profile: The dichloroacetyl derivative () exhibits significant toxicity and flammability, suggesting that electron-withdrawing groups (e.g., Cl) may elevate hazards compared to the target compound’s phenoxy group .

Ethanone Derivatives with Heterocyclic Moieties

Key Observations:

- Heterocyclic Influence : Pyridine, pyrazine, and pyrimidine rings (Evidences 7, 8, 11) introduce nitrogen-rich pharmacophores, which are common in antiviral or anticancer agents. The target compound’s azetidine ring may offer distinct steric and electronic properties compared to these planar heterocycles .

- Functional Group Diversity: Sulfonyl () and amino () groups alter solubility and hydrogen-bonding capacity, which could guide optimization of the target compound’s bioavailability .

Q & A

Q. What chromatographic techniques optimize purification, and how do polarity modifiers enhance separation?

- Methodology :

- Reverse-Phase HPLC : C18 column with gradient elution (water/acetonitrile + 0.1% TFA). TFA acts as an ion-pairing agent to sharpen peaks.

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients. Add triethylamine (0.1%) to reduce tailing .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.